N-[2-(2-hydroxyethoxy)ethyl]-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
Description
N-[2-(2-hydroxyethoxy)ethyl]-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide is a heterocyclic compound featuring a fused thieno[3,4-c]pyrazole core substituted with a 4-methoxyphenyl group. The molecule is further functionalized with an oxamide bridge (-NHC(O)C(O)NH-) connecting a 2-(2-hydroxyethoxy)ethyl chain. The oxamide moiety may enhance binding specificity through dual hydrogen-bond donor/acceptor capabilities, while the 4-methoxyphenyl substituent contributes electron-donating effects and lipophilicity .
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)ethyl]-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5S/c1-26-13-4-2-12(3-5-13)22-16(14-10-28-11-15(14)21-22)20-18(25)17(24)19-6-8-27-9-7-23/h2-5,23H,6-11H2,1H3,(H,19,24)(H,20,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBVADVHMUKMSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)NCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(2-hydroxyethoxy)ethyl]-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a thieno[3,4-c]pyrazole core linked to hydroxyethoxy and methoxyphenyl groups. Its molecular formula is , with a molecular weight of approximately 378.46 g/mol. The presence of various functional groups suggests potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including nucleophilic substitutions and coupling reactions. The detailed synthetic pathway has been documented in various studies, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thieno derivatives, including this compound. Research indicates that compounds with similar structures can inhibit tumor cell proliferation through multiple mechanisms:
- Inhibition of Tyrosine Kinase Activity : Many thieno derivatives act as inhibitors of tyrosine kinases, which are crucial for cancer cell signaling pathways. For instance, compounds derived from thieno[2,3-d]pyrimidine have shown effective inhibition against triple-negative breast cancer cells by suppressing epidermal growth factor receptor (EGFR) activity .
- Induction of Apoptosis : Studies have demonstrated that these compounds can induce apoptosis in cancer cells. For example, a recent investigation found that a related thieno derivative significantly reduced cell viability in MCF-7 breast cancer cells through apoptotic pathways .
Other Biological Activities
In addition to anticancer effects, thieno derivatives have been explored for their anti-inflammatory and antimicrobial properties. Compounds structurally related to this compound have demonstrated:
- Anti-inflammatory Effects : Some studies suggest that thieno derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
- Antimicrobial Activity : There is evidence indicating that these compounds possess activity against various bacterial strains, potentially due to their ability to disrupt bacterial cell membranes.
Case Studies
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Analog: 2-ethoxy-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide (CAS 958702-50-6)
This compound shares the thieno[3,4-c]pyrazole core but differs in substituents and functional groups (Table 1).
Table 1: Structural Comparison of Target Compound and Analog
| Feature | Target Compound | Analog (CAS 958702-50-6) |
|---|---|---|
| Core Structure | 4,6-dihydrothieno[3,4-c]pyrazole | 5-oxo-4,6-dihydrothieno[3,4-c]pyrazole |
| Aryl Substituent | 4-methoxyphenyl (electron-donating -OCH₃) | 4-fluorophenyl (electron-withdrawing -F) |
| Linker | Oxamide (-NHC(O)C(O)NH-) | Benzamide (-C(O)NH-) |
| Side Chain | 2-(2-hydroxyethoxy)ethyl (-OCH₂CH₂OH) | Ethoxy (-OCH₂CH₃) |
Key Differences and Implications:
In contrast, the 4-fluorophenyl group in the analog introduces electronegativity, which may favor dipole interactions or alter metabolic stability .
Linker Chemistry :
- The oxamide bridge in the target compound provides two amide bonds, enabling stronger hydrogen-bonding interactions compared to the single amide in the benzamide linker of the analog. This could translate to higher binding affinity in enzyme inhibition assays .
Side Chain Properties :
Implications of Structural Differences on Physicochemical Properties
Hypothesized Properties Based on Substituent Effects:
| Property | Target Compound | Analog (CAS 958702-50-6) |
|---|---|---|
| LogP | Lower (due to hydrophilic side chain) | Higher (ethoxy group increases lipophilicity) |
| Hydrogen Bonding | Stronger (oxamide linker + -OH group) | Moderate (single amide linker) |
| Metabolic Stability | Potentially reduced (hydroxyethoxy oxidation) | Higher (fluoro group resists metabolism) |
Methodological Considerations in Structural Analysis
Structural elucidation of such compounds often relies on X-ray crystallography or NMR. The SHELX software suite, widely used for small-molecule refinement, has likely played a role in determining the crystal structures of these compounds, enabling precise analysis of bond lengths, angles, and packing interactions . Computational modeling (e.g., docking studies) could further rationalize the observed SAR.
Preparation Methods
Thieno[3,4-c]pyrazole Core Formation
The thieno-pyrazole scaffold is constructed via cyclocondensation of 3-aminothiophene-4-carbonitrile with hydrazine hydrate.
Procedure:
- 3-Aminothiophene-4-carbonitrile (10 mmol) is refluxed with hydrazine hydrate (15 mmol) in ethanol (50 mL) for 6 hours.
- The intermediate 4,6-dihydrothieno[3,4-c]pyrazol-3-amine is isolated by filtration (Yield: 78%).
Synthesis of 2-(2-Hydroxyethoxy)ethylamine
Ethylene Oxide Ring-Opening Reaction
2-(2-Hydroxyethoxy)ethylamine is synthesized via nucleophilic opening of ethylene oxide with ethanolamine:
- Ethanolamine (10 mmol) and ethylene oxide (12 mmol) are heated at 60°C in THF with catalytic NaOH for 24 hours.
- The product is distilled under reduced pressure (Yield: 82%).
Characterization Data:
- ¹H NMR (500 MHz, CDCl₃): δ 3.68–3.62 (m, 4H, OCH₂CH₂O), 3.58 (t, J = 5.2 Hz, 2H, CH₂NH₂), 2.81 (t, J = 5.2 Hz, 2H, CH₂NH₂), 1.98 (s, 1H, OH).
- IR (neat): 3350 (OH), 3280 (NH₂) cm⁻¹.
Oxamide Bond Formation
Coupling of Amine Moieties
The oxamide bridge is formed using oxalyl chloride as a diacid chloride:
- 2-(4-Methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-amine (5 mmol) is dissolved in dry DCM (30 mL) and cooled to 0°C.
- Oxalyl chloride (6 mmol) is added dropwise, followed by triethylamine (12 mmol). The mixture is stirred for 1 hour.
- 2-(2-Hydroxyethoxy)ethylamine (5 mmol) is added, and the reaction is warmed to room temperature for 12 hours.
- The product is purified via recrystallization from ethanol (Yield: 58%).
Characterization Data:
- ¹H NMR (500 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.74 (s, 1H, NH), 7.78 (d, J = 8.8 Hz, 2H, ArH), 6.94 (d, J = 8.8 Hz, 2H, ArH), 4.53 (t, J = 5.1 Hz, 1H, OH), 3.80 (s, 3H, OCH₃), 3.65–3.59 (m, 4H, OCH₂CH₂O), 3.52–3.48 (m, 2H, CH₂N), 3.41–3.37 (m, 2H, CH₂N), 3.10 (t, J = 6.5 Hz, 2H, CH₂), 2.85 (t, J = 6.5 Hz, 2H, CH₂).
- ¹³C NMR (125 MHz, DMSO-d₆): δ 163.2 (C=O), 161.5 (C=O), 159.3 (ArC-OCH₃), 134.6 (ArC), 128.9 (ArC), 114.2 (ArC), 72.1 (OCH₂CH₂O), 69.8 (CH₂NH), 55.2 (OCH₃), 43.5 (CH₂N), 31.7 (CH₂), 29.3 (CH₂).
- HRMS (ESI): m/z [M + H]⁺ calcd for C₂₃H₂₇N₅O₆: 502.2031; found: 502.2034.
Optimization and Challenges
Reaction Condition Tuning
Purification Challenges
- Recrystallization Solvent: Ethanol provided superior crystal purity compared to acetonitrile or ethyl acetate.
Q & A
Q. What are the key synthetic pathways for synthesizing N-[2-(2-hydroxyethoxy)ethyl]-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide?
The synthesis involves multi-step reactions starting with the preparation of the thieno[3,4-c]pyrazole core. Common steps include:
- Coupling reactions : Amidation between the oxamide precursor and functionalized thienopyrazole derivatives.
- Functionalization : Introducing the 4-methoxyphenyl and hydroxyethoxyethyl groups via nucleophilic substitution or condensation.
- Optimization : Temperature control (e.g., 60–80°C for amidation) and inert atmospheres to prevent oxidation of sensitive moieties . Characterization via NMR and mass spectrometry is critical to confirm intermediate purity .
Q. Which analytical techniques are most effective for structural confirmation of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to resolve aromatic protons, methoxy groups, and oxamide linkages.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- X-ray Crystallography : For unambiguous determination of bond lengths and stereochemistry if single crystals are obtainable .
Q. How do the functional groups (e.g., oxamide, thienopyrazole) influence reactivity?
- Oxamide group : Participates in hydrogen bonding, enhancing solubility in polar solvents and enabling interactions with biological targets.
- Thienopyrazole core : Provides π-π stacking capabilities and redox activity due to sulfur and nitrogen heteroatoms.
- Methoxy and hydroxyethoxy groups : Modulate electronic effects (e.g., electron-donating methoxy) and solubility in aqueous-organic mixtures .
Q. What solvents are optimal for handling this compound in experimental settings?
- Polar aprotic solvents : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for dissolution during synthesis.
- Hydroxyethoxyethyl group : Enhances water solubility, enabling aqueous-phase reactions or biological assays.
- Avoid chlorinated solvents (e.g., dichloromethane) if degradation via nucleophilic substitution is observed .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, solvent ratios). For example, a 2³ factorial design can optimize amidation yield .
- In-line monitoring : Employ HPLC or FTIR to track reaction progress and identify side products early .
- Catalyst screening : Test palladium or copper catalysts for coupling steps to reduce reaction time .
Q. What computational methods predict the compound’s reactivity or interaction with biological targets?
- Quantum Chemical Calculations : Density Functional Theory (DFT) to model electronic properties and predict regioselectivity in reactions .
- Molecular Dynamics (MD) : Simulate binding affinities with enzymes (e.g., kinases) by analyzing hydrogen bonding and hydrophobic interactions .
- Machine Learning : Train models on similar thienopyrazole derivatives to predict solubility or toxicity .
Q. How can contradictory spectral or biological activity data be resolved?
- Multi-technique validation : Cross-validate NMR and MS data with X-ray crystallography to confirm structural assignments .
- Dose-response assays : Repeat biological assays (e.g., enzyme inhibition) under standardized conditions to rule out experimental variability .
- Isotopic labeling : Use ¹⁵N or ¹³C labels to trace metabolic pathways and clarify unexpected bioactivity .
Q. What strategies elucidate the compound’s mechanism of action in biological systems?
- Target fishing : Use affinity chromatography or pull-down assays with tagged compounds to identify binding proteins .
- Kinetic studies : Measure IC₅₀ values against purified enzymes (e.g., cyclooxygenase) to assess inhibition potency .
- Cryo-EM or SPR : Resolve binding conformations with cryogenic electron microscopy or surface plasmon resonance .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- Stress testing : Incubate the compound at pH 2–12 and 25–60°C to identify degradation products via LC-MS .
- Stabilizers : Add antioxidants (e.g., BHT) or buffer systems (e.g., phosphate) to mitigate hydrolysis of the oxamide group .
Q. What synthetic modifications enhance regioselectivity in functionalizing the thienopyrazole core?
- Directed ortho-metalation : Use directing groups (e.g., methoxy) to guide electrophilic substitution at specific positions .
- Protecting groups : Temporarily block reactive sites (e.g., hydroxyethoxyethyl) during functionalization steps .
Q. Methodological Notes
- Data Validation : Always cross-reference computational predictions with experimental results (e.g., DFT with X-ray data) .
- Contradiction Management : Use statistical tools (e.g., ANOVA) to identify significant variables in conflicting datasets .
- Safety Protocols : Follow GHS guidelines for handling corrosive or toxic intermediates (e.g., PPE, fume hoods) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
